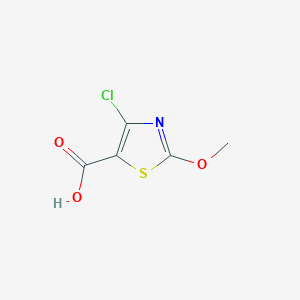

4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methoxy-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-methoxythiazole with chlorinating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-5°C to ensure the selective chlorination at the 4-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

化学反应分析

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. While direct oxidation of this group is less common due to its inherent stability, derivatives like esters or aldehydes can be oxidized to yield modified functionalities:

-

Example : Methyl esters of analogous thiazoles (e.g., methyl 4-formyl-1,3-thiazole-5-carboxylate) are oxidized to carboxylic acids using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid (from ester) | 75–85% | 60–80°C, 4–6 h |

| CrO₃ (acetic acid) | Same as above | 70–78% | Room temp., 12 h |

Substitution Reactions

The electron-deficient thiazole ring and chloro substituent facilitate nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution (Cl displacement)

-

Amine substitution : Reacting with primary amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) replaces the 4-chloro group with amine functionalities .

-

Thiol substitution : Thiols (e.g., mercaptopyridines) displace chlorine under basic conditions (K₂CO₃, EtOH) .

Electrophilic Substitution

Electrophiles (e.g., NO₂⁺) target the electron-rich 5-position of the thiazole ring, though this is less common due to steric hindrance from the carboxylic acid group.

Coupling Reactions

The carboxylic acid group participates in peptide coupling to form amides or esters, enhancing bioactivity in drug discovery:

-

EDCI/HOBt-mediated coupling : Reacts with 3,4,5-trimethoxyaniline to produce amide derivatives with antitumor potential .

| Coupling Partner | Product | Application | Yield |

|---|---|---|---|

| 3,4,5-Trimethoxyaniline | 4-Chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide | Anticancer lead | 68% |

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to form 4-chloro-2-methoxy-1,3-thiazole:

-

Conditions : Heating at 150°C in quinoline with Cu powder.

-

Yield : ~50–60%.

Functional Group Interconversion

The carboxylic acid is convertible to derivatives:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters.

-

Amidation : Forms primary amides with NH₃/MeOH.

Ring Modification

The thiazole ring itself can undergo hydrogenation or dehydrogenation:

Key Mechanistic Insights

科学研究应用

Biological Applications

-

Antimicrobial Activity

- The compound has demonstrated effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. Minimum inhibitory concentrations (MIC) for these bacteria range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone.

-

Anticancer Activity

- Research indicates that 4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown significant activity against HepG2 (liver carcinoma) and A431 (epidermoid carcinoma) cells, with IC50 values indicating superior efficacy compared to traditional chemotherapeutics .

-

Anti-inflammatory Effects

- The compound may influence inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by inflammation.

-

Anticonvulsant Properties

- Preliminary studies suggest that this compound may possess anticonvulsant properties, although further research is necessary to confirm these effects.

Anticancer Studies

A study focused on synthesizing new thiazole derivatives reported that specific substitutions led to enhanced cytotoxicity against HepG2 cells. The most promising compounds contained para-chloro or para-methyl substitutions on the phenyl ring, demonstrating higher efficacy than standard treatments .

Antimicrobial Efficacy

In a comparative analysis of thiazole derivatives against bacterial strains, this compound exhibited inhibition zones comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.

Diabetic Potential

Some derivatives of this compound have been explored for their potential in enhancing insulin sensitivity and managing diabetes-related conditions.

作用机制

The mechanism of action of 4-chloro-2-methoxy-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

相似化合物的比较

- 2-Chloro-1,3-thiazole-5-carboxylic acid

- 4-Methyl-1,3-thiazole-5-carboxylic acid

- 4-Chloro-2-methyl-1,3-thiazole-5-carboxylic acid

Comparison: 4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid is unique due to the presence of both a chlorine atom and a methoxy group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can enhance the compound’s solubility and bioavailability, making it more effective in certain applications .

生物活性

4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H6ClNO3S, characterized by a thiazole ring with a chloro substituent at the 4-position and a methoxy group at the 2-position. This unique structure contributes to its reactivity and biological properties.

Biochemical Pathways

Thiazole derivatives, including this compound, interact with various biological targets. They are known to modulate enzyme activity and influence cell signaling pathways. The compound's ability to form covalent bonds with nucleophiles enhances its role as a modulator of biochemical pathways .

Cellular Effects

Research indicates that this compound can induce significant changes in gene expression, affecting cellular processes such as proliferation and apoptosis. At low concentrations, it can promote cell survival and growth, while higher concentrations may lead to cytotoxic effects .

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro assays demonstrated its effectiveness against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer | 0.4 - 2.2 |

| Melanoma | 1.6 - 3.9 |

| Non-Small Cell Lung Cancer | 3.81 |

These findings suggest that this compound may inhibit cancer cell growth through mechanisms such as tubulin polymerization inhibition .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effect on prostate cancer cells, revealing an IC50 value of 0.4 µM, indicating potent antiproliferative activity. The mechanism involved inhibition of tubulin polymerization, disrupting mitotic spindle formation .

- Antimicrobial Properties : Another study assessed the antibacterial activity against E. faecalis and P. aeruginosa, reporting MIC values ranging from 40 to 50 µg/mL, demonstrating efficacy comparable to ceftriaxone .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Studies suggest that the compound is relatively stable under controlled conditions but may degrade over time, impacting its efficacy. Toxicity studies indicate that while low doses are well tolerated, higher doses can lead to cellular damage and apoptosis .

属性

IUPAC Name |

4-chloro-2-methoxy-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c1-10-5-7-3(6)2(11-5)4(8)9/h1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGBSHLQPPTGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(S1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。